(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the phenyl and ethanamine groups. Various methods have been reported for the formation of 1,2,4-triazoles, including combinatorial synthesis, solid-phase reactions, and microwave-assisted synthesis . One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of 1,2,4-triazole-containing compounds often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . For example, it may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Ribavirin: An antiviral drug featuring a triazole ring.
Uniqueness
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific structural configuration, which may confer distinct biological activities and interactions compared to other triazole-containing compounds .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1R)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3/t8-/m1/s1 |
InChI Key |
LWCNLFHKRQJWOW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC=N2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N |
Origin of Product |
United States |
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